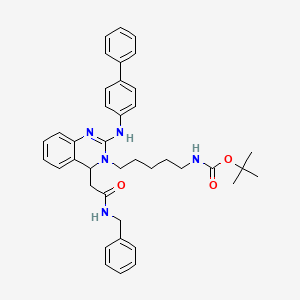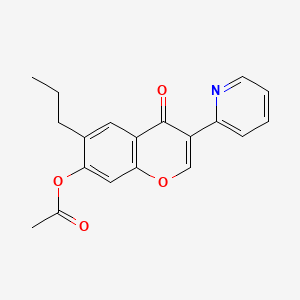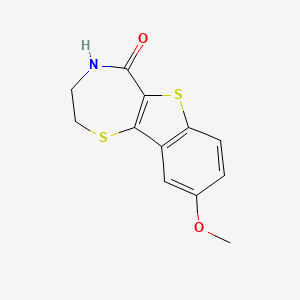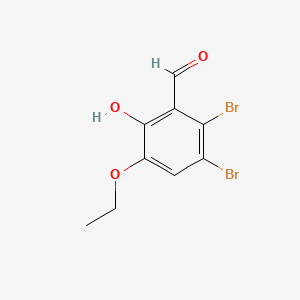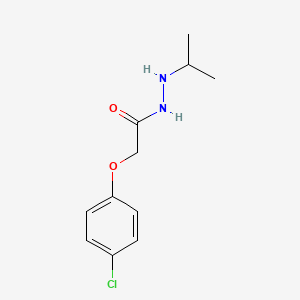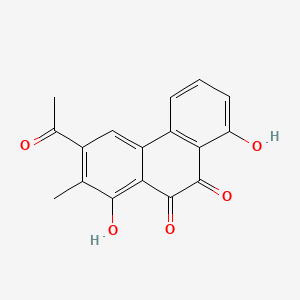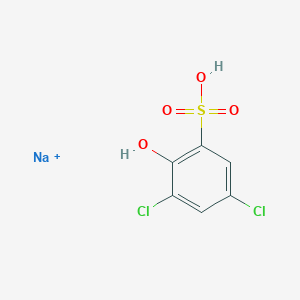
3,5-二氯-2-羟基苯磺酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate is a chemical compound with the molecular formula C6H3Cl2NaO4S and a molecular weight of 265.05 g/mol . It is commonly used in conjunction with 4-aminoantipyrine and hydrogen peroxide for chromogenic quantitation of uric acid in serum and urine samples . This compound is also known for its applications in diagnostic assays and enzymatic reactions .
科学研究应用
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate has a wide range of applications in scientific research:
作用机制
Target of Action
The primary targets of DHBS are peroxidase enzymes . These enzymes play a crucial role in various biological processes, including the breakdown of hydrogen peroxide and the regulation of reactive oxygen species.
Mode of Action
DHBS interacts with its targets by participating in chromogenic reactions . Specifically, it is used in conjunction with 4-aminoantipyrine (4-AAP) and hydrogen peroxide (H2O2) for the chromogenic quantitation of peroxidase in coupled enzymatic reactions .
Biochemical Pathways
The interaction of DHBS with peroxidase enzymes affects the hydrogen peroxide breakdown pathway . This can influence the regulation of reactive oxygen species, which are involved in various cellular processes, including cell signaling and homeostasis.
Pharmacokinetics
Its solubility in water (50 mg/ml) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of DHBS’s action primarily involve the regulation of reactive oxygen species . By influencing the activity of peroxidase enzymes, DHBS can affect the balance of these species within cells, potentially impacting various cellular functions.
Action Environment
While specific environmental factors influencing DHBS’s action are not detailed in the search results, it’s worth noting that many factors can influence the action, efficacy, and stability of a compound. These can include temperature, pH, and the presence of other compounds or enzymes. For DHBS, its stability at room temperature suggests it may be relatively stable under normal environmental conditions.
生化分析
Biochemical Properties
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate plays a significant role in biochemical reactions. It is used in conjunction with 4-aminoantipyrine (4-AAP) and hydrogen peroxide (H2O2) for chromogenic quantitation of peroxidase in coupled enzymatic reactions . The nature of these interactions involves the formation of a colored complex that can be measured spectrophotometrically .
Cellular Effects
Given its role in peroxidase quantitation, it may influence cellular processes related to oxidative stress and the cellular response to reactive oxygen species .
Molecular Mechanism
The molecular mechanism of Sodium 3,5-dichloro-2-hydroxybenzenesulfonate involves its interaction with 4-aminoantipyrine (4-AAP) and hydrogen peroxide (H2O2) in the presence of peroxidase. This results in the formation of a colored complex that can be measured spectrophotometrically .
Temporal Effects in Laboratory Settings
It is known to be used for peroxide measurement, suggesting that it may have a role in assays that measure oxidative stress over time .
Metabolic Pathways
Given its role in peroxidase quantitation, it may be involved in pathways related to oxidative stress and the metabolism of reactive oxygen species .
Subcellular Localization
Given its role in peroxidase quantitation, it may be localized in areas of the cell where reactive oxygen species are generated or metabolized .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,5-dichloro-2-hydroxybenzenesulfonate typically involves the sulfonation of 3,5-dichloro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid . The reaction conditions usually include controlled temperature and pH to ensure the formation of the desired sulfonate product.
Industrial Production Methods
In industrial settings, the production of Sodium 3,5-dichloro-2-hydroxybenzenesulfonate involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated control systems to maintain consistent reaction conditions .
化学反应分析
Types of Reactions
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzenesulfonates .
相似化合物的比较
Similar Compounds
3,5-Dichloro-2-hydroxybenzenesulfonic acid: Similar in structure but lacks the sodium ion.
2,4-Dichlorophenol: Another chlorinated phenol derivative but with different substitution patterns.
4-Aminoantipyrine: Often used in conjunction with Sodium 3,5-dichloro-2-hydroxybenzenesulfonate in diagnostic assays.
Uniqueness
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate is unique due to its specific combination of functional groups, which make it particularly suitable for use in chromogenic assays. Its high solubility in water and stability under various conditions also contribute to its widespread use in scientific research and industrial applications .
属性
CAS 编号 |
54970-72-8 |
|---|---|
分子式 |
C6H4Cl2NaO4S+ |
分子量 |
266.05 g/mol |
IUPAC 名称 |
sodium;3,5-dichloro-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H4Cl2O4S.Na/c7-3-1-4(8)6(9)5(2-3)13(10,11)12;/h1-2,9H,(H,10,11,12);/q;+1 |
InChI 键 |
NMWCVZCSJHJYFW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+] |
手性 SMILES |
C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+] |
规范 SMILES |
C1=C(C=C(C(=C1S(=O)(=O)O)O)Cl)Cl.[Na+] |
Key on ui other cas no. |
54970-72-8 |
Pictograms |
Irritant |
相关CAS编号 |
95041-38-6 |
同义词 |
DHBS dibutyldihydrostilbestrol dibutyldihydrostilboestrol dihydrodibutylstilbestrol dihydrodibutylstilbestrol, (alpha,alpha)-isomer dihydrodibutylstilbestrol, (R*,R*)-(+-)-isomer dihydrodibutylstilbestrol, (R*,S*)-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)
![Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)
